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3-(4-Fluorophenyl)isoxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1356203

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of interest in
medicinal chemistry and materials science. While direct experimental spectra for this specific
molecule are not widely available, this document synthesizes data from closely related
analogues to present a reliable, illustrative spectroscopic profile. We will delve into the
theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for
researchers, scientists, and drug development professionals who require a deep understanding
of the structural elucidation of novel isoxazole derivatives.

Introduction

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde belongs to the isoxazole class of five-
membered heterocyclic compounds, which are renowned for their diverse biological activities,
including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a
fluorophenyl group can enhance metabolic stability and binding affinity to biological targets,
while the aldehyde functionality serves as a versatile synthetic handle for further molecular
elaboration. Accurate structural confirmation through spectroscopic methods is a critical step in
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the synthesis and application of such compounds. This guide provides a detailed analysis of
the expected spectroscopic data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.

Figure 1: Molecular Structure of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
) Aldehyde proton (-
~10.1 Singlet 1H
CHO)
] Aromatic protons
~8.0-7.9 Multiplet 2H
(ortho to F)
_ Aromatic protons
~7.3-7.2 Multiplet 2H
(meta to F)
~7.0 Singlet 1H Isoxazole ring proton
Interpretation:

» Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically
appearing above 10 ppm.
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e Aromatic Protons: The 4-fluorophenyl group will present as two multiplets due to fluorine-
proton coupling. The protons ortho to the fluorine atom will be more deshielded than those
meta to it.

» |soxazole Proton: The lone proton on the isoxazole ring is expected to appear as a sharp
singlet in the aromatic region.[1][2][3]

3C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the

molecule.
Chemical Shift (d) ppm Assignment
~185 Aldehyde Carbonyl (C=0)
~165 (d, J = 250 Hz) Aromatic Carbon (C-F)
~163 Isoxazole Carbon (C3)
~170 Isoxazole Carbon (C5)
~129 (d, J= 9 Hz) Aromatic Carbons (ortho to F)
~124 (d, J =3 Hz) Aromatic Carbon (ipso to isoxazole)
~116 (d, J = 22 Hz) Aromatic Carbons (meta to F)
~105 Isoxazole Carbon (C4)

Interpretation:

e Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear
at the downfield end of the spectrum.

» |Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the
electronegativity of the nitrogen and oxygen atoms.[4][5][6][7]

o Aromatic Carbons: The carbon attached to the fluorine will show a large coupling constant
(XJCF), while the other aromatic carbons will exhibit smaller couplings.[8]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm~1) Intensity Assignment
~2850, ~2750 Medium Aldehydic C-H stretch

C=0 stretch (aromatic
~1705 Strong

aldehyde)

. C=C and C=N stretching

~1610, ~1500 Medium-Strong ) ) )

(aromatic and isoxazole rings)
~1230 Strong C-F stretch
~1100-1000 Medium C-0O stretching

Interpretation:

e Aldehyde Group: The presence of an aldehyde is strongly indicated by the C=0 stretch
around 1705 cm~1 (conjugated) and the characteristic pair of medium intensity peaks for the
aldehydic C-H stretch.[9][10][11]

o Aromatic and Isoxazole Rings: The stretching vibrations of the C=C and C=N bonds in the
aromatic and isoxazole rings will appear in the 1610-1500 cm~1 region.

o C-F Bond: A strong absorption band corresponding to the C-F stretch is expected around
1230 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.
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m/z Relative Intensity Assignment

191 High [M]* (Molecular lon)

190 Moderate [M-H]*

162 Moderate [M-CHO]*

121 High [4-fluorobenzonitrile]*

95 Moderate [CeHaF]*
Interpretation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of
the compound. A common fragmentation pathway for isoxazoles involves the cleavage of the
weak N-O bond.[12][13][14] Subsequent fragmentations could include the loss of the formyl
group (CHO) and fragmentation of the fluorophenyl ring.

[M-H]*
m/z = 190
/
[M]* -CHO [M-CHOJ*
=19 w‘ —
[4-fluorobenzonitrile]* -CN [CeHaF]*
m/z =121 m/z = 95

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Fluorophenyl)isoxazole-5-
carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-
de).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as
methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

Acquisition: Obtain the mass spectrum over a suitable m/z range.

Conclusion

This technical guide has provided a detailed, albeit illustrative, spectroscopic analysis of 3-(4-

Fluorophenyl)isoxazole-5-carbaldehyde. By leveraging data from analogous structures, we

have constructed a reliable predictive model for its tH NMR, 3C NMR, IR, and MS spectra. The

interpretations and protocols outlined herein offer a solid foundation for researchers working on

the synthesis, characterization, and application of this and related isoxazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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